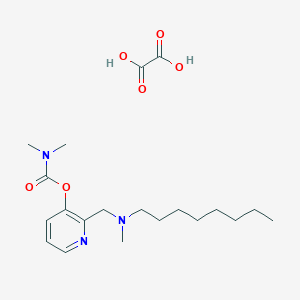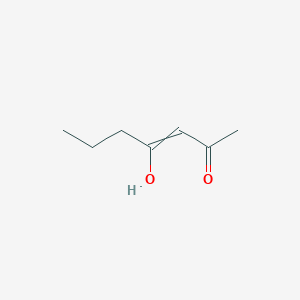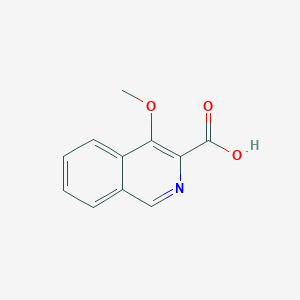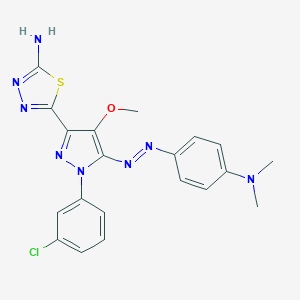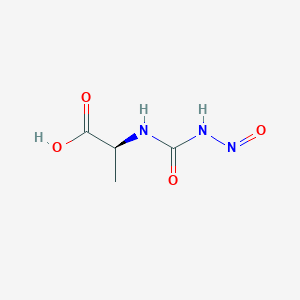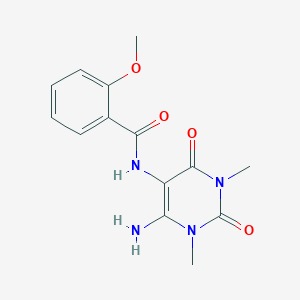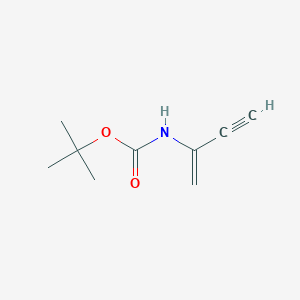
tert-Butyl but-1-en-3-yn-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl but-1-en-3-yn-2-ylcarbamate, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBB is a carbamate compound that is synthesized through a multistep process involving several chemical reactions.
Mechanism Of Action
The exact mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate is not well understood. However, studies have shown that tert-Butyl but-1-en-3-yn-2-ylcarbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have both beneficial and detrimental effects.
Biochemical And Physiological Effects
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. Physiologically, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to have both central and peripheral effects on the nervous system. tert-Butyl but-1-en-3-yn-2-ylcarbamate has been shown to improve cognitive function in animal models, but it can also cause muscle weakness and respiratory distress at high doses.
Advantages And Limitations For Lab Experiments
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a scaffold for the development of new drugs. However, tert-Butyl but-1-en-3-yn-2-ylcarbamate also has some limitations for lab experiments. It can be toxic at high doses, and its mechanism of action is not well understood.
Future Directions
There are several future directions for the study of tert-Butyl but-1-en-3-yn-2-ylcarbamate. One potential direction is the development of new drugs based on the tert-Butyl but-1-en-3-yn-2-ylcarbamate scaffold. Another potential direction is the study of the mechanism of action of tert-Butyl but-1-en-3-yn-2-ylcarbamate to better understand its effects on the nervous system. Additionally, the use of tert-Butyl but-1-en-3-yn-2-ylcarbamate in material science and organic chemistry could be further explored to develop new polymers and reagents.
Synthesis Methods
Tert-Butyl but-1-en-3-yn-2-ylcarbamate is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of tert-butyl acetylene with but-1-en-3-yn-2-ol in the presence of a palladium catalyst to form tert-butyl but-1-en-3-yn-2-ol. The second step involves the reaction of tert-butyl but-1-en-3-yn-2-ol with phosgene in the presence of triethylamine to form tert-butyl but-1-en-3-yn-2-ylcarbamate. The overall synthesis method of tert-Butyl but-1-en-3-yn-2-ylcarbamate is complex but has been optimized to produce high yields of the compound.
Scientific Research Applications
Tert-Butyl but-1-en-3-yn-2-ylcarbamate has been extensively studied for its potential applications in various fields. In the field of material science, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used as a monomer in the synthesis of polymers with unique properties. tert-Butyl but-1-en-3-yn-2-ylcarbamate has also been used in the field of medicinal chemistry as a scaffold for the development of new drugs. Additionally, tert-Butyl but-1-en-3-yn-2-ylcarbamate has been used in the field of organic chemistry as a reagent in various chemical reactions.
properties
CAS RN |
173065-18-4 |
|---|---|
Product Name |
tert-Butyl but-1-en-3-yn-2-ylcarbamate |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
tert-butyl N-but-1-en-3-yn-2-ylcarbamate |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1H,2H2,3-5H3,(H,10,11) |
InChI Key |
MECYYEKEFOBFRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
synonyms |
Carbamic acid, (1-methylene-2-propynyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
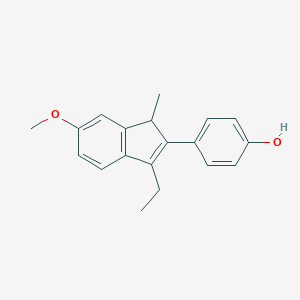
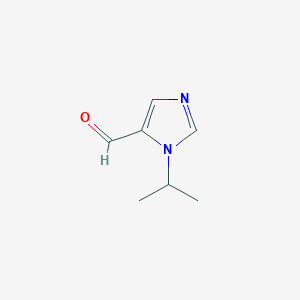
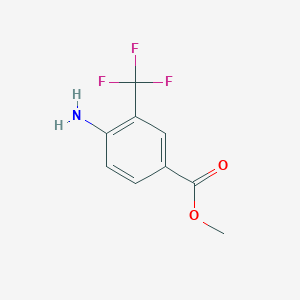
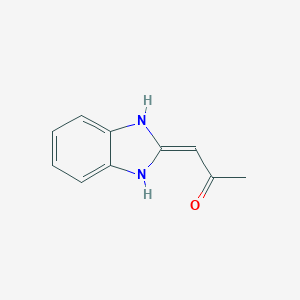
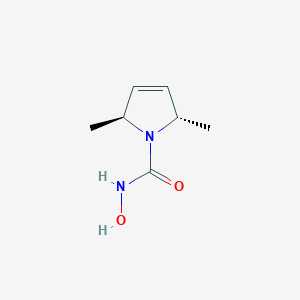
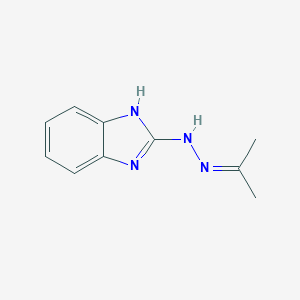
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
